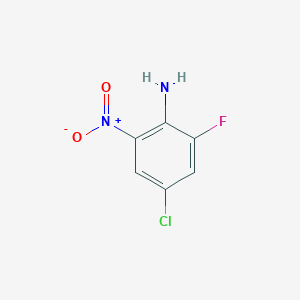

4-Chloro-2-fluoro-6-nitroaniline

Overview

Description

4-Chloro-2-fluoro-6-nitroaniline is a compound with the CAS Number: 1482558-25-7 . It has a molecular weight of 190.56 . The IUPAC name for this compound is 4-chloro-2-fluoro-6-nitrophenylamine .

Molecular Structure Analysis

The molecular structure of this compound was recognized by single-crystal XRD analysis . It was found to have a monoclinic structure with a Pc space group . The molecule contains both intra- and intermolecular strong hydrogen bonding interactions .Physical And Chemical Properties Analysis

This compound is thermally stable up to 115 °C . It has a mechanical work hardness coefficient of -2.98, which indicates that it is a soft material .Scientific Research Applications

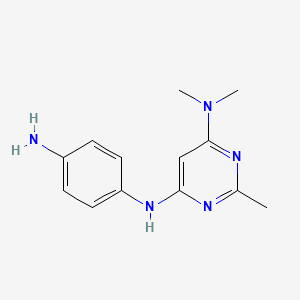

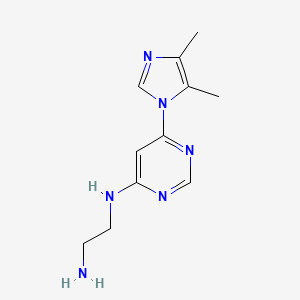

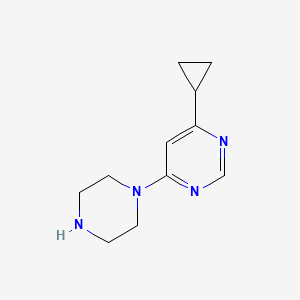

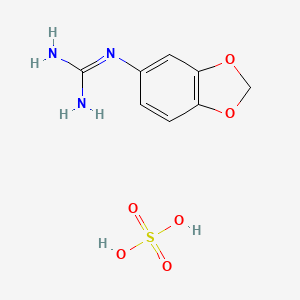

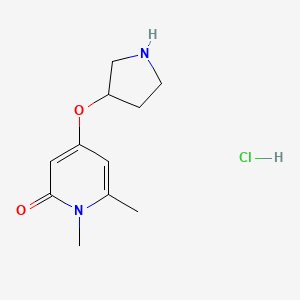

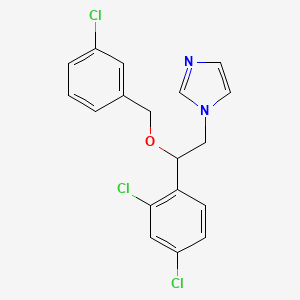

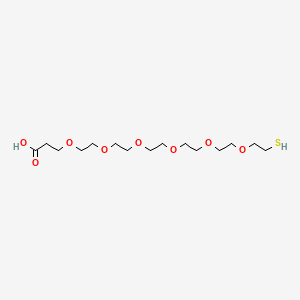

4-Chloro-2-fluoro-6-nitroaniline has been used in many scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as pyrimidines, quinolines, and imidazolines. It has also been used as a catalyst for the synthesis of heterocyclic compounds. Additionally, this compound has been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-HIV drugs.

Mechanism of Action

Target of Action

Nitroaniline compounds, like 4-Chloro-2-fluoro-6-nitroaniline, often target various enzymes or proteins within a biological system. The specific target can vary widely depending on the exact structure of the compound and the biological system in which it is introduced .

Mode of Action

Nitroaniline compounds can undergo various reactions within a biological system. For example, they can participate in electrophilic aromatic substitution reactions . The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on its specific targets within the biological system. Nitroaniline compounds can potentially affect a variety of biochemical pathways due to their reactivity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like this compound would depend on various factors including its chemical structure, the route of administration, and the biological system in which it is introduced. For example, some nitroaniline compounds have been found to be well absorbed and distributed within the body .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. These effects could range from changes in enzyme activity to alterations in cellular signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

Advantages and Limitations for Lab Experiments

4-Chloro-2-fluoro-6-nitroaniline has several advantages for use in laboratory experiments. It is a highly reactive compound and can be used in the synthesis of a variety of organic compounds. Additionally, it is non-toxic and non-mutagenic, making it safe for use in laboratory experiments. However, it is important to note that this compound is a highly reactive compound and should be handled with care.

Future Directions

There are several potential future directions for 4-Chloro-2-fluoro-6-nitroaniline. It could be used in the synthesis of a variety of organic compounds, such as drugs, polymers, and dyes. Additionally, it could be used in the synthesis of new pharmaceuticals, such as antifungal agents and anti-HIV drugs. Furthermore, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new materials, such as nanomaterials and biomaterials.

properties

IUPAC Name |

4-chloro-2-fluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJZMWXNKCKFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester](/img/structure/B1432268.png)

![Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432274.png)

![2-Chloro-N-[2-[5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B1432278.png)